Ácido Boc-(S)-3-amino-3-(4-clorofenil)propiónico

Descripción general

Descripción

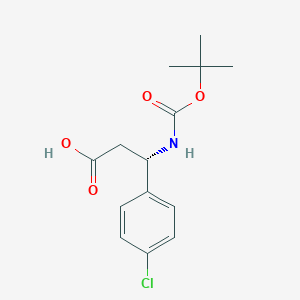

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.

Aplicaciones Científicas De Investigación

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block in organic synthesis.

Biology: Studied for its role in protein engineering and enzyme-substrate interactions.

Medicine: Investigated for potential therapeutic applications, including drug design and development.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mecanismo De Acción

Target of Action

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid, also known as (S)-3-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-CHLOROPHENYL)PROPANOIC ACID, is primarily used as a research chemical for organic synthesis

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that the compound is used in organic synthesis , suggesting that it may be involved in the creation of new compounds or modification of existing ones.

Result of Action

As a research chemical used in organic synthesis , its primary effect would likely be the creation or modification of other compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves the protection of the amino group of (S)-3-Amino-3-(4-chlorophenyl)propionic acid with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Análisis De Reacciones Químicas

Types of Reactions

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Deprotection: (S)-3-Amino-3-(4-chlorophenyl)propionic acid.

Coupling: Peptides containing Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid as a residue.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Boc-(S)-3-Amino-3-(4-bromophenyl)propionic acid: Similar structure with a bromine atom instead of chlorine.

Boc-(S)-3-Amino-3-(4-fluorophenyl)propionic acid: Similar structure with a fluorine atom instead of chlorine.

Boc-(S)-3-Amino-3-(4-methylphenyl)propionic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is unique due to the presence of the chlorine atom, which can participate in specific substitution reactions. This makes it a valuable intermediate in the synthesis of various compounds with potential biological and pharmaceutical applications.

Actividad Biológica

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid (CAS: 479064-90-9) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its use in peptide synthesis and drug development. The presence of the 4-chlorophenyl group contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.76 g/mol

- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

- Purity : ≥95% (typically available from suppliers)

Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid exhibits biological activity primarily through its role as a building block in the synthesis of bioactive peptides and small molecules. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

- Protease Inhibition : Research indicates that derivatives of β-amino acids, including Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid, can serve as protease inhibitors. These compounds can stabilize peptide bonds against proteolytic degradation, enhancing their therapeutic efficacy .

- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems, particularly in the context of neurological disorders. Studies have shown that certain derivatives can influence glutamate receptors, which are critical in synaptic transmission and plasticity .

Study 1: Antinociceptive Effects

A study investigated the antinociceptive effects of Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid in rodent models. The results indicated that administration of the compound significantly reduced pain responses in both acute and chronic pain models. This effect was attributed to modulation of pain pathways involving NMDA receptors .

Study 2: Antitumor Activity

Research on the antitumor properties of Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid derivatives revealed promising results against various cancer cell lines. The compound demonstrated cytotoxicity and induced apoptosis in ovarian cancer cells, suggesting its potential as a lead compound for developing anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid | 479064-90-9 | Protease inhibition, antinociceptive | Used in peptide synthesis |

| Boc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid | 500770-73-0 | Neurotransmitter modulation | Similar structure with different halogen |

| Boc-L-Valine | 1445-09-8 | Building block for peptides | Commonly used amino acid |

Propiedades

IUPAC Name |

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXVKCUGZBGIBW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426613 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-90-9 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.